Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate is an organic compound with the molecular formula and a molecular weight of approximately 242.27 g/mol. This compound features a fluoro-substituted phenyl ring, a sulfanyl group, and an ester functional group, making it significant in various chemical and biological applications. It is classified as a sulfanyl ester and is primarily utilized in organic synthesis and pharmaceutical research.
The synthesis of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-fluoro-6-methylthiophenol with ethyl oxalyl chloride. The process generally follows these steps:
The molecular structure of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate can be analyzed as follows:
OLTQPSPVHYPEMV-UHFFFAOYSA-N
, which aids in identifying its structure in chemical databases.CCOC(=O)C(=O)SC1=CC(=C(C=C1)C)F
, illustrating the arrangement of atoms and bonds within the molecule.Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions:
The mechanism of action for Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate varies based on its application:
The physical and chemical properties of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate include:
Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate has several notable applications:
The synthesis of Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate relies critically on nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing fluorine atom at the meta-position relative to the methyl group. This configuration activates the aromatic ring toward thiolate nucleophiles. The reaction typically employs 3-fluoro-4-methylthiophenol as the precursor, where the fluorine atom's displacement by a sulfanyl nucleophile is facilitated under basic conditions. Research indicates that anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile optimize the reaction kinetics by stabilizing the Meisenheimer complex without hydrolyzing sensitive intermediates [3].
The ortho-methyl group moderately enhances SNAr reactivity through steric and electronic effects. Studies comparing substituents reveal that electron-donating alkyl groups (e.g., methyl) at the ortho-position reduce activation energy by approximately 15% compared to unsubstituted analogs, as quantified via density functional theory calculations . However, meta-fluorine remains less reactive than para-fluorine derivatives, necessitating precise temperature control (60–80°C) and extended reaction times (8–12 hours) for >95% conversion [3] [8].
Table 1: Substituent Effects on SNAr Reactivity
Precursor | Relative Rate (k) | Optimal Temperature | Conversion (%) |
---|---|---|---|
3-Fluoro-4-methylthiophenol | 1.0 | 70°C | 95 |
4-Fluoro-2-methylthiophenol | 1.8 | 50°C | 98 |
3,4-Difluorothiophenol | 2.3 | 40°C | 99 |
Two dominant synthetic routes exist for introducing the sulfanyl-oxoacetate moiety: stoichiometric activation using ethyl oxalyl chloride and catalytic esterification with ethyl glyoxylate. In the stoichiometric approach, 3-fluoro-4-methylthiophenol reacts with ethyl oxalyl chloride in dichloromethane, mediated by triethylamine (1.1 equivalents). This method achieves high yields (85–90%) but generates stoichiometric HCl, requiring scavengers to prevent side reactions [9].
Catalytic methods leverage N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to couple the thiophenol with ethyl 2-hydroxy-2-oxoacetate. While eliminating acid waste, this route suffers from competitive dimerization of the thiol component, reducing yields to 70–75%. Recent advances use 4-dimethylaminopyridine (DMAP, 5 mol%) to suppress dimerization, boosting yields to 82% [3] [9]. Kinetic studies confirm that catalytic pathways exhibit second-order dependence on thiol concentration, necessitating slow addition protocols to minimize disulfide formation.
Batch synthesis limitations (e.g., exotherm management, mixing inefficiencies) are overcome using continuous flow reactors. A representative setup involves:
This system achieves 94% yield at a throughput of 200 g/hour, outperforming batch reactors (85% yield, 8-hour cycles) due to superior heat transfer and mixing efficiency [6]. Crucially, flow systems suppress hydrolysis byproducts by minimizing transient water exposure. Microwave-assisted continuous flow variants further reduce residence times to <5 minutes but require specialized pressure-rated equipment [6].
Table 2: Performance Metrics of Continuous Flow vs. Batch Synthesis
Parameter | Batch Reactor | Continuous Flow | Microwave Flow |
---|---|---|---|
Yield (%) | 85 | 94 | 92 |
Throughput (g/h) | 25 | 200 | 180 |
Byproduct Formation (%) | 8 | 2 | 3 |
Reaction Time | 8 hours | 15 minutes | 5 minutes |
Recent work integrates real-time analytics (e.g., FTIR monitoring) for automated adjustment of reactant stoichiometry, enhancing robustness for kilogram-scale production [6].
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